molecular formula C21H20ClN3OS B2529333 N-(3-chloro-4-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine CAS No. 1226439-50-4

N-(3-chloro-4-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine

Cat. No.: B2529333
CAS No.: 1226439-50-4
M. Wt: 397.92
InChI Key: HNKATLGDZWGKSU-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is a quinoline-based compound characterized by a 3-chloro-4-methylphenyl aniline substituent at the 4-position and a thiomorpholine carbonyl group at the 2-position of the quinoline core.

Properties

IUPAC Name

[4-(3-chloro-4-methylanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3OS/c1-14-6-7-15(12-17(14)22)23-19-13-20(21(26)25-8-10-27-11-9-25)24-18-5-3-2-4-16(18)19/h2-7,12-13H,8-11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKATLGDZWGKSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCSCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.

    Introduction of the Chloromethyl Group: Chlorination of the methyl group on the phenyl ring can be achieved using reagents like thionyl chloride or N-chlorosuccinimide.

    Attachment of the Thiomorpholine Group: Thiomorpholine can be introduced via nucleophilic substitution reactions, often using thiomorpholine hydrochloride and a suitable base.

    Final Coupling: The final coupling step involves the reaction of the intermediate with 4-aminoquinoline under appropriate conditions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: N-chlorosuccinimide for chlorination, concentrated nitric acid for nitration.

Major Products

The major products formed depend on the type of reaction. For example:

    Oxidation: Formation of quinoline N-oxide.

    Reduction: Formation of the corresponding amine.

    Substitution: Introduction of functional groups like nitro, sulfonyl, or halogen.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer, antimicrobial, or antiviral activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets. These might include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cell surface receptors to modulate signal transduction pathways.

    DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Table 1: Key Structural Features of Quinolin-4-Amine Derivatives

Compound Name Quinoline Substituents (Position) Key Functional Groups/Modifications Reference
Target Compound 2-(Thiomorpholine-4-carbonyl), 4-(3-Cl-4-MePh) Thiomorpholine, chloro, methyl
N-(3-Methylphenyl)-3-(Thiomorpholine-4-carbonyl)quinolin-4-amine 3-(Thiomorpholine-4-carbonyl), 4-(3-MePh) Thiomorpholine (position 3), methylphenyl
N-(3-Cl-4-FPh)-7-MeO-6-(2-MeOBn-oxy)quinolin-4-amine 7-MeO, 6-(2-MeOBn-oxy), 4-(3-Cl-4-FPh) Methoxy, benzyloxy, chloro, fluoro
5-MeO-N-(2-MeOPh)-2-(4-Me-1,4-diazepan-1-yl)quinolin-4-amine 5-MeO, 2-(4-Me-diazepane), 4-(2-MeOPh) Methoxy, diazepane, methoxyphenyl
7-(2-(4-Et-piperazin-1-yl)pyrimidin-5-yl)-N-(pyrazin-2-yl)quinolin-4-amine 7-(pyrimidinyl), 4-(pyrazinyl) Piperazine, pyrimidine, pyrazine

Key Observations :

  • Positional Isomerism : The thiomorpholine group in the target compound (position 2) differs from its analog in , where thiomorpholine is at position 3. This positional shift may influence steric interactions and binding kinetics.
  • Aryl Modifications: The 3-chloro-4-methylphenyl group in the target compound contrasts with simpler aryl groups (e.g., 3-methylphenyl in or 3-chloro-4-fluorophenyl in ).

Key Observations :

  • The target compound’s synthesis likely faces challenges similar to , where yields are moderate (11%–78%) for multi-step reactions involving sterically hindered groups.
  • High-yield strategies (e.g., ) employ catalytic systems (e.g., Pd-mediated coupling) or simplified purification steps.

Pharmacological and Physicochemical Properties

Key Observations :

  • Solubility : The thiomorpholine group in the target compound may confer better aqueous solubility than purely lipophilic analogs (e.g., adamantane derivatives in ), though less than pyrazine-containing compounds in .
  • Bioactivity : Structural analogs with piperazine/diazepane groups () show potent enzyme inhibition, suggesting the target compound’s thiomorpholine could similarly modulate receptor interactions.

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